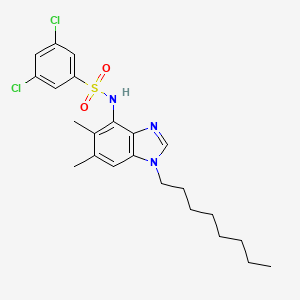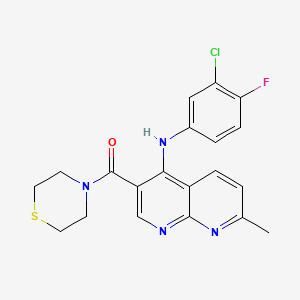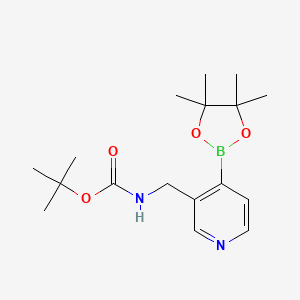
3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a chemical compound with the molecular formula C23H29Cl2N3O2S . It is available from various suppliers and manufacturers .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H29Cl2N3O2S . Unfortunately, the specific structural details or a diagram of the molecule are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, C23H29Cl2N3O2S . Other properties such as melting point, boiling point, and density are mentioned on some chemical databases , but specific values are not provided in the search results.Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The compound's derivatives have been explored for their potential in photodynamic therapy, particularly in the treatment of cancer. Studies have synthesized new derivatives and analyzed their properties, including singlet oxygen quantum yield, which is crucial for effective photodynamic therapy. For example, research has developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yields and good fluorescence properties, indicating their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Tautomerism Studies
Tautomerism in benzenesulfonamide derivatives has been investigated, providing insights into their structural behavior. For instance, the analysis of 2,4-dichlorobenzenesulfonamide derivatives derived from certain compounds has been conducted to understand their crystalline forms and intramolecular hydrogen bonding, contributing to the field of crystallography and molecular structure (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).
Antitumor Activities
Several studies have synthesized novel benzenesulfonamide derivatives to evaluate their in vitro antitumor activities. These compounds have been assessed against different cancer cell lines, highlighting the importance of structural modifications for enhancing antitumor efficacy. For example, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were evaluated for their antitumor activities, with some compounds showing significant selectivity toward certain cancer cell lines (Sławiński & Brzozowski, 2006).
Enzyme Inhibition and Molecular Docking
The exploration of benzenesulfonamide derivatives for enzyme inhibition and their interactions with enzymes through molecular docking studies have provided valuable insights into their potential therapeutic applications. Research on new Schiff bases derived from sulfamethoxazole and sulfisoxazole demonstrated their inhibitory effects on various enzymes, with molecular docking studies performed to understand the binding interactions, indicating their potential use in pharmaceuticals (Alyar et al., 2019).
Safety and Hazards
While specific safety and hazard information for this compound is not provided in the search results, it is known that organic amides/imides can react with azo and diazo compounds to generate toxic gases . Safety measures for similar compounds include the use of supplied-air respirators at certain concentrations .
Propiedades
IUPAC Name |
3,5-dichloro-N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2N3O2S/c1-4-5-6-7-8-9-10-28-15-26-23-21(28)11-16(2)17(3)22(23)27-31(29,30)20-13-18(24)12-19(25)14-20/h11-15,27H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGOPJFCHMAOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-phenylurea](/img/structure/B2959071.png)
![3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2959074.png)
![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)

![(2-Aminophenyl)[bis(4-methylphenyl)]methanol](/img/structure/B2959085.png)
![6-{5-[6-(Trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2959088.png)

![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2959092.png)
